molecular formula C18H21NOS B2577964 N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049554-15-5

N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2577964
CAS RN: 1049554-15-5
M. Wt: 299.43
InChI Key: YJKKYXHFTUNORP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as EPTC, is a herbicide that belongs to the class of cyclohexanecarboxamide compounds. EPTC is widely used in agriculture to control weeds in various crops, including corn, soybeans, and potatoes.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Activity : Novel cycloalkylthiophene-Schiff bases, similar in structure to N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, showed promising antibacterial and antifungal activities, comparable to standard drugs like ampicillin and nystatin (Altundas et al., 2010).

  • Cytotoxic Evaluation in Cancer Research : Acyl derivatives of related compounds exhibited high efficacy against resistant cancer cell lines and inhibited topoisomerase II, an enzyme crucial for DNA replication in cancer cells (Gomez-Monterrey et al., 2011).

Chemical Synthesis and Transformations

  • Synthesis of Cyclopentanecarboxylates : Research focused on the synthesis of ethyl 2-isothiocyanato-1-cyclopentanecarboxylates, a compound structurally related to the target molecule, demonstrating unique reactivity and potential for further chemical transformations (Palkó et al., 2000).

  • Functionalized Stable Phosphorus Ylides Synthesis : Ethyl 2-oxo-1-cyclopentanecarboxylate, structurally similar to the target molecule, was used to generate stable phosphorus ylides, showcasing potential applications in organic synthesis (Asghari et al., 2008).

Application in Drug Development

  • Local Anesthetic and Antiarrhythmic Agents : Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, structurally akin to the target molecule, were synthesized and found to have local anesthetic and antiarrhythmic activities, providing insights into the development of new drugs (Al-Obaid et al., 1998).

  • Nonlinear Optical Limiting : Thiophene dyes, which are chemically related to the target molecule, demonstrated potential applications in optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).

properties

IUPAC Name

N-(2-ethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-14-8-3-4-9-15(14)19-17(20)18(11-5-6-12-18)16-10-7-13-21-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKYXHFTUNORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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